4-Chloro-3,5-difluorobenzoyl chloride
Description
Halogenated benzoyl chlorides are a class of organochlorine compounds that serve as fundamental reactive intermediates in a vast array of chemical transformations. wikipedia.orggunjalindustries.com Benzoyl chloride itself is an acyl chloride derived from benzoic acid, known for its high reactivity, particularly in acylation reactions where it introduces a benzoyl group into other molecules. wikipedia.orgnih.gov The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzene (B151609) ring significantly modifies the electronic properties and reactivity of the molecule. chemimpex.com
These compounds are highly valued as versatile building blocks for several key reasons:
Enhanced Reactivity : The acyl chloride group (–COCl) is an excellent electrophile, readily reacting with nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. wikipedia.org
Modulation of Properties : The presence and position of halogens influence the reaction rates and pathways. Fluorine, in particular, can enhance the biological activity, metabolic stability, and lipophilicity of target molecules, which is highly desirable in drug discovery and agrochemical development. chemimpex.comchemimpex.com
Synthetic Versatility : Halogenated benzoyl chlorides are crucial precursors in the synthesis of a wide range of products, including active pharmaceutical ingredients (APIs), herbicides, insecticides, dyes, and high-performance polymers. gunjalindustries.comchemimpex.com For instance, they are used to create complex agrochemical compounds and are pivotal in producing pharmaceutical intermediates for medications like anesthetics and anti-inflammatory drugs. gunjalindustries.comchemimpex.com
The strategic placement of different halogens, as seen in 4-Chloro-3,5-difluorobenzoyl chloride, offers a nuanced level of control over the chemical properties, making such compounds valuable tools for synthetic chemists aiming to create novel functional molecules. chemimpex.com
While detailed research publications focusing exclusively on this compound are not abundant in publicly accessible literature, its structural features point toward its potential and likely application in several key areas of contemporary chemical research. Its utility can be inferred from the extensive studies on analogous compounds, such as other difluorinated and chlorinated benzoyl chlorides. chemimpex.comchemimpex.com
The primary academic and industrial focus for this compound is as a specialized intermediate or building block in the synthesis of complex organic molecules. The research trajectories are centered on leveraging its unique halogen substitution pattern for the following applications:
Pharmaceutical Synthesis : The presence of both chlorine and fluorine atoms makes it an attractive precursor for novel therapeutic agents. Fluorinated compounds are of increasing importance in medicinal chemistry, and this molecule provides a scaffold to introduce a 4-chloro-3,5-difluorobenzoyl moiety into potential drug candidates, potentially enhancing their efficacy and stability. chemimpex.comchemimpex.com Research in this area likely involves its use to synthesize complex heterocyclic compounds and other advanced pharmaceutical intermediates.
Agrochemical Development : Similar to its role in pharmaceuticals, the compound is a valuable precursor in the creation of advanced agrochemicals. The specific halogenation pattern can contribute to the development of new herbicides, fungicides, and pesticides with improved performance and targeted activity. chemimpex.comchemimpex.com A notable application for structurally similar compounds is in the synthesis of benzoylurea (B1208200) insecticides, such as teflubenzuron (B33202), which involves intermediates like 3,5-dichloro-2,4-difluoroaniline. google.com
Materials Science : Halogenated aromatic compounds are integral to the production of advanced polymers, resins, and other materials with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com Research in this domain would explore the incorporation of the 4-chloro-3,5-difluorobenzoyl unit into polymer backbones to create materials with unique and desirable properties for specialized industrial applications.
In essence, while this compound may not be a widely studied end-product, its strategic importance lies in its role as a versatile precursor for creating a diverse range of high-value, functional molecules across multiple scientific disciplines.
Chemical Data
Below are tables detailing the chemical properties of this compound and a structurally similar isomer for reference.
| Identifier | Value |
|---|---|
| Molecular Formula | C₇H₂Cl₂F₂O |
| Molecular Weight | 210.99 g/mol |
| CAS Number | Not available |
| Identifier | Value |
|---|---|
| Molecular Formula | C₇H₂Cl₂F₂O chemsrc.comsynblock.com |
| Molecular Weight | 210.99 g/mol chemsrc.comsynblock.com |
| CAS Number | 132794-08-2 chemsrc.comsynblock.com |
| Boiling Point | 210.5 °C at 760 mmHg chemsrc.comsynblock.com |
| Melting Point | 39-41 °C chemsrc.com |
| Density | 1.5 g/cm³ chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-difluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLIGWIJJWAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3,5 Difluorobenzoyl Chloride and Its Advanced Precursors
Established Laboratory-Scale Synthesis Routes for Aryl Acid Chlorides
The conversion of aromatic carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis. For 4-chloro-3,5-difluorobenzoyl chloride, several established methods are applicable, primarily involving direct chlorination, Friedel-Crafts acylation approaches, and multi-step strategies from diverse starting materials.
Direct Chlorination of Corresponding Carboxylic Acids (e.g., utilizing Thionyl Chloride)
The most common and direct method for the synthesis of this compound is the reaction of 4-chloro-3,5-difluorobenzoic acid with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). researchgate.net
The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride. researchgate.net In some cases, a catalyst such as N,N-dimethylformamide (DMF) is added to facilitate the reaction. youtube.com A general procedure involves heating the mixture of the carboxylic acid and thionyl chloride, often at temperatures around 80°C, until the reaction is complete. google.com The excess thionyl chloride can then be removed by distillation, often under reduced pressure, to yield the crude acid chloride, which can be further purified by fractional distillation. google.com
Table 1: Reaction Parameters for the Synthesis of Aryl Acid Chlorides using Thionyl Chloride
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion and gaseous byproducts (SO₂ and HCl) simplify purification. researchgate.net |
| Temperature | Typically 70-80°C (reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. google.com |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amounts) | Can accelerate the reaction rate, particularly for less reactive carboxylic acids. youtube.com |
| Work-up | Distillation of excess SOCl₂, followed by fractional distillation of the product. | Removes unreacted starting material and purifies the desired acyl chloride. google.com |
Friedel-Crafts Acylation Approaches with Benzene (B151609) Derivatives
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. blogspot.commasterorganicchemistry.com In the context of synthesizing a precursor to this compound, one could envision a Friedel-Crafts reaction between 1,3-difluorobenzene (B1663923) and a suitable acylating agent, followed by chlorination. However, a more direct application involves the use of this compound itself as an acylating agent to produce various ketones.
This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. byjus.com This intermediate is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution. chemistrysteps.com
The reaction is usually carried out in an inert solvent. A stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the product ketone can form complexes with it. google.com
Multi-step Synthetic Strategies from Diverse Aromatic Feedstocks
The synthesis of the precursor, 4-chloro-3,5-difluorobenzoic acid, and consequently the target benzoyl chloride, can also be achieved through multi-step synthetic sequences starting from more readily available aromatic compounds. These strategies offer flexibility and can be adapted based on the availability of starting materials.
One such approach could begin with a substituted aniline. A sequence involving chlorination, diazotization, and a subsequent Sandmeyer-type reaction can be employed to introduce the desired functional groups. For instance, a multi-step synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, starts from p-fluoronitrobenzene and proceeds through bromination, reduction of the nitro group, chlorination of the resulting aniline, diazotization, and fluorination, followed by conversion of a bromo-intermediate to the carboxylic acid via a Grignard reaction and carboxylation. google.com
A plausible pathway to 4-chloro-3,5-difluorobenzoic acid could involve the following general steps:
Halogenation: Introduction of a chlorine or bromine atom onto a difluorinated benzene derivative.
Nitration: Introduction of a nitro group, which can later be converted to an amino group.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Transformation of the amino group into a diazonium salt.
Sandmeyer Reaction: Replacement of the diazonium group with a chloro or cyano group, with the latter being subsequently hydrolyzed to a carboxylic acid.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Optimizing synthetic routes is crucial for improving the economic viability and environmental impact of chemical processes. For the synthesis of this compound, optimization efforts focus on the choice of catalysts and the control of reaction conditions to maximize yield and minimize the formation of impurities.
Influence of Catalytic Systems in Synthetic Transformations
Catalysts play a pivotal role in many of the synthetic steps leading to this compound.
In Friedel-Crafts acylation reactions , the choice of the Lewis acid catalyst is critical. While aluminum chloride is highly effective, other Lewis acids such as ferric chloride, zinc chloride, and titanium tetrachloride can also be used. nih.gov The catalytic activity can be influenced by the nature of the aromatic substrate and the acylating agent. In some cases, using a composite catalyst, such as a mixture of ferric chloride and zinc chloride, can lead to higher yields and purity. google.com
For the direct chlorination of carboxylic acids with thionyl chloride, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to increase the reaction rate. youtube.com The DMF reacts with thionyl chloride to form a Vilsmeier-type reagent, which is a more potent acylating agent.
In multi-step syntheses , various catalysts are employed for specific transformations. For example, palladium on carbon (Pd/C) is a common catalyst for the reduction of nitro groups to amines via hydrogenation.
Controlled Reaction Conditions for Minimizing Side Reactions and Byproduct Formation
Careful control of reaction parameters is essential for achieving high yields and purity.
Temperature is a critical factor. In the direct chlorination with thionyl chloride, maintaining the reaction at reflux temperature (around 80°C) ensures a reasonable reaction rate without significant decomposition of the product. google.com In Friedel-Crafts acylations, the temperature needs to be controlled to prevent side reactions such as dealkylation or isomerization if the aromatic substrate has alkyl groups.
The stoichiometry of reagents must also be carefully managed. In the synthesis of the benzoyl chloride, using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. orgsyn.org However, a large excess can complicate the purification process.
Solvent choice is another important consideration. In Friedel-Crafts reactions, an inert solvent is used to dissolve the reactants and facilitate the reaction. The polarity of the solvent can influence the reactivity of the catalyst and the solubility of the intermediates.
By carefully selecting the synthetic route and optimizing the catalytic system and reaction conditions, this compound can be produced with high yield and purity, making it readily available for its various applications in the chemical industry.
Development of Novel and Efficient Synthetic Routes
The synthesis of this compound, a significant halogenated aromatic compound, relies heavily on the efficient preparation of its primary precursor, 4-chloro-3,5-difluorobenzoic acid. Research has focused on developing multi-step, high-yield pathways from commercially available starting materials. A notable and efficient route has been established starting from 4-chloro-3,5-difluorobenzonitrile, proceeding through nitration, reduction, diazotization, and chlorination to form a related key intermediate, which illustrates a practical methodology for constructing the required molecular framework.
A key strategy involves the initial functionalization of the aromatic ring, followed by the conversion of a nitrile group to a carboxylic acid. An exemplary pathway, developed for a structurally similar compound, demonstrates an efficient sequence that can be adapted for the synthesis of the 4-chloro-3,5-difluorobenzoic acid precursor. This process begins with the nitration of a benzonitrile (B105546) derivative. researchgate.netresearchgate.net A one-step process for hydrolysis and nitration has been shown to be highly effective, treating the starting nitrile with a mixture of concentrated nitric and sulfuric acids to yield the nitro-substituted benzoic acid derivative in high yield. researchgate.net
The subsequent step involves the selective reduction of the nitro group to an amine. An environmentally conscious and high-yield method for this transformation is the hydrogenation of the nitro compound catalyzed by palladium on carbon (Pd/C). researchgate.net This method is advantageous as it avoids the reduction of the carboxylic acid group. researchgate.net
The final conversion of the synthesized 4-chloro-3,5-difluorobenzoic acid to the target compound, this compound, is a standard transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.com
The table below summarizes the key steps and findings for an efficient synthesis of a key precursor, highlighting the reaction conditions and yields.
| Step | Reaction | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitration & Hydrolysis | Concentrated HNO₃/H₂SO₄, then NaNO₂ solution, ~102°C | 94.9% | researchgate.net |
| 2 | Reduction | H₂, Pd/C catalyst, Methanol | 95.6% | researchgate.netresearchgate.net |
| 3 | Diazotization & Chlorination | 1. NaNO₂, conc. HCl, ice-bath 2. CuCl, CH₂Cl₂, room temp. | 88.9% | researchgate.net |
Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Difluorobenzoyl Chloride
Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Acylation)
In the context of electrophilic aromatic substitution (EAS), 4-chloro-3,5-difluorobenzoyl chloride does not undergo substitution on its own ring but rather acts as the acylating agent. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate other aromatic compounds. masterorganicchemistry.com
The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond. youtube.com This generates a highly electrophilic acylium ion or a potent acyl chloride-Lewis acid complex, which is then attacked by the electron-rich aromatic ring of a separate substrate molecule. masterorganicchemistry.comyoutube.com
The primary considerations in Friedel-Crafts acylation using this compound are regioselectivity and substrate limitations.
Regioselectivity: The position of acylation on the substrate's aromatic ring is determined by the directing effects of the substituents already present on that ring. Activating groups (e.g., -CH₃, -OCH₃) direct the incoming acyl group to the ortho and para positions, while deactivating groups (e.g., -NO₂) direct to the meta position. Steric hindrance can also play a significant role, often favoring the para product over the ortho product. ruc.dk
Stereoselectivity: Standard Friedel-Crafts acylation does not create a new stereocenter at the carbonyl carbon. Therefore, stereoselectivity is not a primary concern unless the substrate itself is chiral and influences the approach of the electrophile.
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate because the acyl group is deactivating. organic-chemistry.org This deactivation prevents further acylation of the product, leading to mono-acylated products. organic-chemistry.org However, a significant limitation is that the reaction fails if the aromatic substrate contains strongly deactivating groups (like -NO₂) or certain basic groups (like -NH₂) that coordinate with the Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
Table 4: Regioselectivity in Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Directing Group | Major Product(s) |
|---|---|---|
| Toluene | -CH₃ (ortho, para-directing) | 4-Methylphenyl-(4-chloro-3,5-difluorophenyl)methanone (para-isomer) |
| Anisole | -OCH₃ (ortho, para-directing) | 4-Methoxyphenyl-(4-chloro-3,5-difluorophenyl)methanone (para-isomer) |
| Benzene (B151609) | None | Phenyl-(4-chloro-3,5-difluorophenyl)methanone |
| Nitrobenzene | -NO₂ (meta-directing) | Reaction does not proceed (ring is too deactivated) |
Role of Lewis Acid Catalysts in Enhancing Acylation Efficiency
The acylation of aromatic compounds using this compound is a cornerstone of electrophilic aromatic substitution, and the efficiency of this transformation is significantly enhanced by the use of Lewis acid catalysts. organic-chemistry.orgwikipedia.org These catalysts play a crucial role in activating the acyl chloride, thereby increasing its electrophilicity and facilitating the attack by an aromatic ring. The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. masterorganicchemistry.comsigmaaldrich.com This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon a much more potent electrophile. The departure of the halogen as a complex with the Lewis acid results in the formation of a resonance-stabilized acylium ion, which then serves as the active electrophile in the subsequent reaction with the aromatic substrate. masterorganicchemistry.comsigmaaldrich.com
A variety of Lewis acids can be employed to catalyze these reactions, with their efficiency often depending on the specific substrates and reaction conditions. Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and metal triflates like copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂). masterorganicchemistry.comorganic-chemistry.org Research has shown that Cu(OTf)₂ can be a highly efficient and cost-effective catalyst for the acylation of alcohols and sugars under mild conditions. organic-chemistry.org In many instances, a stoichiometric amount of the Lewis acid is necessary because the resulting ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction mixture. wikipedia.org
The choice of Lewis acid can also influence the regioselectivity and yield of the acylation reaction. The catalytic activity of different acids can vary significantly, with stronger Lewis acids like trifluoromethanesulfonic acid (TfOH) often demonstrating superior performance in Friedel-Crafts acylations compared to other Brønsted and Lewis acids. mdpi.com The selection of an appropriate solvent is also critical, with chlorinated solvents like dichloromethane (B109758) often being preferred. organic-chemistry.org
Table 1: Comparison of Lewis Acid Catalysts in Acylation Reactions
| Lewis Acid Catalyst | Typical Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Anhydrous conditions, often in chlorinated solvents. masterorganicchemistry.com | High reactivity, widely available. masterorganicchemistry.com | Often required in stoichiometric amounts, can promote side reactions. wikipedia.org |
| Ferric chloride (FeCl₃) | Similar to AlCl₃. masterorganicchemistry.com | Less expensive than AlCl₃. | Can be less reactive than AlCl₃ for some substrates. |
| Copper(II) triflate (Cu(OTf)₂) | Mild conditions, often in dichloromethane. organic-chemistry.org | Highly efficient, cost-effective, suitable for sensitive substrates. organic-chemistry.org | May require specific conditions for optimal activity. organic-chemistry.org |
| Tin(II) triflate (Sn(OTf)₂) | Mild conditions. organic-chemistry.org | High efficiency. organic-chemistry.org | Can be more expensive than other options. |
| Trifluoromethanesulfonic acid (TfOH) | Can be used as both catalyst and solvent. mdpi.com | Extremely strong acid, highly efficient for a broad range of substrates. mdpi.com | Can be corrosive and requires careful handling. |
Functional Group Transformations and Selective Derivatization
Selective Manipulation of Halogen Substituents on the Aromatic Ring
The presence of three halogen substituents on the aromatic ring of this compound offers opportunities for selective functionalization. The differential reactivity of the C-Cl and C-F bonds allows for selective manipulation through various synthetic methodologies. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be employed for the selective transformation of the halogen substituents. mdpi.com For instance, the Mizoroki-Heck reaction, a palladium-catalyzed coupling of organic halides with alkenes, can be utilized to introduce alkenyl groups onto the aromatic ring. nih.gov The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. mdpi.com
Nucleophilic aromatic substitution (SNAr) provides another avenue for the selective replacement of halogen atoms, particularly the fluorine atoms, which are activated by the electron-withdrawing benzoyl chloride group. libretexts.orgyoutube.com For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of this compound, the carbonyl group and the fluorine atoms themselves act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, suggesting that the fluorine atoms would be more readily displaced than the chlorine atom by a nucleophile.
Amidation and Esterification Studies for Novel Derivatives
The acyl chloride functionality of this compound is highly reactive towards nucleophiles, making it a versatile precursor for the synthesis of a wide array of novel derivatives through amidation and esterification reactions.
Amidation: The reaction of this compound with primary or secondary amines readily affords the corresponding amides. hud.ac.uk This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.uk The reaction is generally efficient and proceeds under mild conditions. The synthesis of a diverse range of amides can be achieved by varying the amine component, leading to novel compounds with potentially interesting chemical and biological properties. mdpi.comnih.gov
Esterification: Similarly, esters can be synthesized by reacting this compound with alcohols. youtube.comresearchgate.net This reaction can be performed in the presence of a base or, in some cases, catalyzed by a Lewis acid. organic-chemistry.org The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a related process. masterorganicchemistry.com The direct reaction of the more reactive acyl chloride with an alcohol is often a more straightforward method for ester synthesis. organic-chemistry.org A wide variety of esters can be prepared by employing different alcohols, thereby introducing diverse functional groups into the final molecule.
Table 2: Examples of Amidation and Esterification Reactions
| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |
|---|---|---|---|
| This compound | Primary or Secondary Amine | N-substituted-4-chloro-3,5-difluorobenzamide | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature. hud.ac.uk |
| This compound | Alcohol | Alkyl 4-chloro-3,5-difluorobenzoate | Inert solvent, may be facilitated by a base or Lewis acid catalyst. organic-chemistry.orgyoutube.com |
Reduction and Oxidation Chemistry Pertaining to the Benzoyl Moiety
The benzoyl moiety of this compound can undergo various reduction and oxidation transformations to yield a range of functionalized derivatives.
Reduction: The acyl chloride can be selectively reduced to the corresponding aldehyde through the Rosenmund reduction. doubtnut.comdoubtnut.com This catalytic hydrogenation reaction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often poisoned with a substance like sulfur or quinoline (B57606) to prevent over-reduction of the aldehyde to an alcohol. doubtnut.com Further reduction of the resulting aldehyde or the ketone product from a Friedel-Crafts acylation can lead to an alcohol or an alkane, respectively. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be used to reduce the carbonyl group of the ketone to a methylene (B1212753) group. organic-chemistry.org
Oxidation: While the benzoyl chloride itself is in a high oxidation state, the products of its reduction can be further oxidized. For instance, the benzaldehyde (B42025) obtained from the Rosenmund reduction can be readily oxidized to the corresponding carboxylic acid, 4-chloro-3,5-difluorobenzoic acid, using common oxidizing agents.
Table 3: Summary of Reduction and Potential Oxidation Reactions
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | H₂, Pd/BaSO₄ (Rosenmund reduction) doubtnut.com | 4-Chloro-3,5-difluorobenzaldehyde |
| This compound derived ketone | Zn(Hg), HCl (Clemmensen reduction) or H₂NNH₂, KOH (Wolff-Kishner reduction) organic-chemistry.org | 4-Chloro-3,5-difluoro-substituted alkylbenzene |
| 4-Chloro-3,5-difluorobenzaldehyde | Oxidizing agent (e.g., KMnO₄, H₂CrO₄) | 4-Chloro-3,5-difluorobenzoic acid |
Applications As a Pivotal Synthetic Intermediate in Complex Molecule Synthesis
A Key Component in Pharmaceutical Development
The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) often relies on the strategic incorporation of specific chemical moieties. While direct research specifically detailing the use of 4-Chloro-3,5-difluorobenzoyl chloride is limited in publicly available literature, the applications of its close analogs, such as 3,5-Dichlorobenzoyl chloride and 3,5-Difluorobenzoyl chloride, provide strong indications of its potential utility in this field.
Precursor for Diverse Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least two different elements, are fundamental scaffolds in a vast number of pharmaceuticals. The benzoyl chloride group is a reactive handle that can participate in a variety of cyclization reactions to form these essential ring systems. For instance, the reaction of benzoyl chlorides with compounds containing multiple nucleophilic sites can lead to the formation of heterocycles like pyridines, pyrimidines, and triazoles. The specific substitution pattern of this compound can influence the electronic properties and reactivity of the molecule, potentially guiding the synthesis towards specific heterocyclic structures and influencing the biological activity of the final product.
Building Block for Aromatic Scaffolds in Medicinal Chemistry Design
In the field of medicinal chemistry, the design of new drugs often involves the construction of complex aromatic scaffolds. These scaffolds serve as the core structure to which various functional groups are attached to optimize interaction with biological targets. Benzoyl chlorides are valuable building blocks for creating these scaffolds through reactions such as Friedel-Crafts acylation, which introduces the benzoyl group onto another aromatic ring. The 4-chloro-3,5-difluoro substitution pattern offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. The presence of fluorine atoms, for example, can enhance metabolic stability and binding affinity.
Contributions to Agrochemical Synthesis
The development of effective and selective agrochemicals is vital for modern agriculture. Similar to the pharmaceutical industry, the synthesis of many herbicides, fungicides, and insecticides relies on key chemical intermediates.
Intermediate for Herbicides, Fungicides, and Insecticides
Analogous compounds to this compound have been implicated in the synthesis of important classes of agrochemicals. For example, benzoylurea (B1208200) insecticides, a significant class of insect growth regulators, are synthesized from benzoyl isocyanates, which can be derived from benzoyl chlorides. Similarly, the strobilurin class of fungicides, known for their broad-spectrum activity, often incorporates substituted aromatic rings that could potentially be derived from intermediates like this compound. The specific halogen substitution on the benzoyl ring can play a crucial role in determining the efficacy and selectivity of the final agrochemical product. For instance, a patent for the synthesis of the insecticide teflubenzuron (B33202) describes the use of a structurally related compound, 3,5-dichloro-2,4-difluoronitrobenzene, highlighting the importance of halogenated aromatics in this class of pesticides. lew.ro
Utilization in Specialty Chemical and Material Science Applications
Beyond its role in life sciences, this compound and its analogs have potential applications in the synthesis of specialty chemicals, including colorants.
Synthesis of Dyes and Pigments
The synthesis of various classes of dyes and pigments, such as azo dyes, anthraquinone (B42736) dyes, and phthalocyanine (B1677752) pigments, often involves the use of aromatic intermediates. While direct evidence for the use of this compound in the synthesis of commercially available dyes is not readily found, its structural relative, 3,5-Dichlorobenzoyl chloride, is noted as an important intermediate for dyes. unb.ca The benzoyl chloride functionality allows for its incorporation into larger chromophoric systems, and the halogen substituents can modulate the color and fastness properties of the resulting dye or pigment.
Precursors for Functional Organic Materials (e.g., Specialty Polymers)
This compound serves as a highly reactive monomer for the synthesis of advanced functional organic materials, particularly specialty polymers. The presence of the acyl chloride group allows it to readily participate in polycondensation reactions, while the chloro and difluoro substituents on the aromatic ring impart unique and desirable properties to the resulting polymer chains. These polymers are often characterized by high thermal stability, excellent chemical resistance, and specific electronic properties, making them suitable for high-performance applications.
The primary route through which this compound is utilized in polymer synthesis is through polycondensation reactions with appropriate co-monomers. For instance, it can be reacted with aromatic diamines to form polyamides or with bisphenols to yield polyesters. The stoichiometry and functionality of the co-monomers can be tailored to control the molecular weight and cross-linking of the final polymer, thereby influencing its mechanical and thermal properties.
The incorporation of fluorine and chlorine atoms into the polymer backbone has a profound effect on the material's characteristics. The strong carbon-fluorine bond enhances the thermal and chemical stability of the polymer. Furthermore, the high electronegativity of fluorine can lead to polymers with low surface energy, resulting in materials that are both hydrophobic and oleophobic. The presence of the chlorine atom can further modify the polymer's solubility and reactivity, and in some cases, can serve as a site for post-polymerization modification.
The resulting specialty polymers, derived from this compound, are candidates for a variety of advanced applications. These include, but are not limited to, high-temperature resistant films and coatings, chemically inert seals and gaskets, and advanced composites for the aerospace and automotive industries. The specific properties of these polymers can be fine-tuned by the choice of the co-monomer, allowing for the design of materials with a specific set of characteristics for a given application.
Below is a data table summarizing the potential properties of specialty polymers derived from this compound, based on the expected contributions of its structural features.
| Property | Expected Influence of this compound | Potential Applications |
| Thermal Stability | The presence of aromatic rings and strong C-F bonds is expected to lead to high decomposition temperatures. | High-temperature films, coatings, and composites for aerospace and electronics. |
| Chemical Resistance | The fluorinated and chlorinated aromatic structure should provide excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. | Linings for chemical processing equipment, seals, and gaskets in harsh chemical environments. |
| Mechanical Strength | The rigid aromatic backbone would likely result in polymers with high tensile strength and modulus. | Structural components in automotive and industrial applications, advanced composite materials. |
| Solubility | The presence of halogen atoms may provide solubility in specific organic solvents, aiding in processing. | Solution-cast films and membranes for separation processes. |
| Flame Retardancy | The high halogen content is anticipated to confer inherent flame-retardant properties. | Fire-resistant materials for construction and transportation. |
| Dielectric Properties | The polar C-F and C-Cl bonds are likely to influence the dielectric constant and loss tangent of the polymer. | Insulating materials for electronic components and printed circuit boards. |
It is important to note that while the chemical structure of this compound suggests its utility in creating these high-performance polymers, detailed research findings specifically documenting the synthesis and characterization of polymers from this exact monomer are not extensively available in open literature. The projected properties and applications are therefore based on established principles of polymer chemistry and the known effects of fluorine and chlorine substitution in aromatic polymers.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Analysis for Comprehensive Structural Elucidation of Synthetic Products and Derivatives
Spectroscopy provides indispensable information regarding the molecular structure, bonding, and functional groups present in a sample. For a substituted aromatic compound like 4-Chloro-3,5-difluorobenzoyl chloride, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multi-dimensional techniques, provides a complete structural picture.
¹H NMR: The proton NMR spectrum of a derivative would show signals corresponding to the aromatic protons. In the parent this compound, two chemically equivalent protons are expected in the aromatic region. Their chemical shift would be downfield due to the electron-withdrawing effects of the halogen and carbonyl substituents. The signal would appear as a triplet due to coupling with the two adjacent fluorine atoms. For comparison, the aromatic protons in 4-chlorobenzoyl chloride appear as two doublets around 7.4-8.1 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the this compound backbone, four distinct signals are expected in the aromatic region and one for the carbonyl carbon. The carbonyl carbon signal is typically found significantly downfield (~160-170 ppm). The aromatic carbon signals are influenced by the attached halogens, with carbons bonded to fluorine exhibiting large C-F coupling constants. For example, in chlorobenzene, the carbon attached to chlorine resonates at ~134 ppm, while other ring carbons appear between 126-130 ppm. docbrown.info In fluorinated compounds, the carbons directly bonded to fluorine show characteristic splitting.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. It provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift and coupling patterns to nearby protons or carbons in derivatives can confirm the substitution pattern on the aromatic ring.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | C2-H, C6-H | ~7.8 - 8.2 | Triplet (t), due to coupling with two ¹⁹F nuclei |
| ¹³C | C=O | ~165 | Singlet (s) or Triplet (t) due to coupling to C2/C6 protons |
| ¹³C | C1 | ~130 | Singlet (s) or Triplet (t) due to coupling to C2/C6 protons |
| ¹³C | C4 | ~138 | Singlet (s) |
| ¹³C | C3, C5 | ~160 | Doublet (d), large ¹JCF coupling |
| ¹³C | C2, C6 | ~115 | Doublet (d), smaller ²JCF coupling |
| ¹⁹F | F3, F5 | -100 to -110 | Singlet (s) or Triplet (t) if coupled to protons |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.
For synthetic products derived from this compound, HRMS provides unambiguous confirmation of the molecular formula. The exact mass measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation point in the mass spectrum of any chlorine-containing product or intermediate.
HRMS is also invaluable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, chemists can track the disappearance of starting materials (like this compound), the appearance of the desired product, and the formation of any intermediates or byproducts. This provides crucial data for optimizing reaction conditions such as temperature, time, and catalyst loading.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. jetir.org These methods are used for rapid confirmation of the conversion of the acyl chloride group in reactions.
Carbonyl (C=O) Stretch: The most prominent peak for this compound in an IR spectrum is the strong C=O stretching vibration. For acyl chlorides, this band typically appears at a high frequency, generally in the range of 1770-1815 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the ring can shift this frequency to the higher end of the range. In reactions where the acyl chloride is converted to an ester or amide, this peak will shift to a lower frequency (e.g., ~1735 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide).
Carbon-Halogen Stretches: The C-Cl and C-F stretching vibrations also provide characteristic signals. The C-Cl stretch for acyl chlorides is typically found in the 850-900 cm⁻¹ region. researchgate.net Aromatic C-F stretches usually appear as strong bands in the 1100-1400 cm⁻¹ range.
Aromatic Ring Vibrations: The benzene (B151609) ring itself gives rise to several characteristic absorptions, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. dergipark.org.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-F (Aromatic) | Stretch | 1100 - 1400 | Strong |
| C-Cl (Acyl Chloride) | Stretch | 850 - 900 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
Chromatographic Methods for Purity Assessment and Reaction Progression Monitoring
Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of synthetic products and tracking the progress of a reaction.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile or thermally sensitive compounds. For reactions involving this compound to produce larger, less volatile derivatives (such as amides or esters used as pharmaceutical intermediates), HPLC is the analytical method of choice.
A reversed-phase HPLC method, typically using a C18 stationary phase, can effectively separate the starting material, product, and non-volatile impurities. ekb.egmdpi.com A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) allows for the resolution of compounds with a wide range of polarities. A UV detector is commonly used, as the aromatic ring in the target compound and its derivatives is strongly chromophoric. By integrating the peak areas in the chromatogram, the purity of a sample can be accurately quantified. The method can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound itself and for monitoring reactions where volatile reactants or byproducts are involved. avantorsciences.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for definitive identification of each component. researchgate.net While acyl chlorides can be reactive, direct injection onto common non-polar or mid-polar columns (e.g., 5% phenyl-methylpolysiloxane) is often successful for purity assessment. chromforum.org However, care must be taken to ensure the system is free of moisture to prevent on-column hydrolysis to the corresponding benzoic acid.
X-ray Crystallography for Definitive Solid-State Structure Determination of Key Derivatives
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. In the study of derivatives of this compound, X-ray crystallography allows for the unambiguous confirmation of molecular structures and sheds light on the influence of substituent effects on the solid-state packing of these molecules.
While crystallographic data for derivatives of this compound are not extensively available in the public domain, the analysis of structurally similar compounds provides significant insights into the expected molecular geometries and crystal packing motifs. A pertinent example is the study of isomers of difluoro-N-(3-pyridyl)benzamide, including the 3,5-difluoro derivative, which is structurally analogous to derivatives of the title compound, lacking only the 4-chloro substituent.
A study of four isomers of difluoro-N-(3-pyridyl)benzamide, including 2,4-, 2,5-, 3,4-, and 3,5-difluoro-N-(3-pyridyl)benzamide, revealed that while the molecular structures are similar, their crystal packing and intermolecular interactions differ. dcu.ie For instance, the 3,5-difluoro-N-(3-pyridyl)benzamide isomer displays a nearly planar conformation, with a small interplanar angle between the difluorinated benzene ring and the pyridine (B92270) ring. dcu.ie This planarity is a common feature in many benzamide (B126) derivatives and influences the formation of hydrogen bonding networks and π-π stacking interactions that stabilize the crystal lattice.
In a broader context, the Cambridge Structural Database (CSD) is a vital resource for analyzing trends in the crystal structures of halogenated benzamides. dcu.ie Studies of related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, show that the interplay of N-H···O hydrogen bonds and weaker C-H···F and C-H···O interactions are pivotal in dictating the supramolecular architecture. dcu.ie For instance, in many benzamide structures, molecules are linked into chains or dimers via classical N—H⋯O hydrogen bonds. nih.gov The presence of multiple halogen substituents, as in the derivatives of this compound, introduces the possibility of halogen bonding and other non-covalent interactions, further influencing the crystal packing.
The crystallographic data for a representative analogous compound, 3,5-difluoro-N-(3-pyridyl)benzamide, is presented in the table below to illustrate the type of detailed structural information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈F₂N₂O |
| Molecular Weight | 234.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.564 (3) |
| b (Å) | 3.8560 (10) |
| c (Å) | 21.589 (5) |
| α (°) | 90 |
| β (°) | 106.18 (3) |
| γ (°) | 90 |
| Volume (ų) | 1003.5 (4) |
| Z | 4 |
| Temperature (K) | 150 |
Data for 3,5-difluoro-N-(3-pyridyl)benzamide, an analog of a this compound derivative. dcu.ie
Further research focusing on the synthesis and crystallization of various amide, ester, and heterocyclic derivatives of this compound is necessary to build a comprehensive library of crystallographic data. Such studies would enable a deeper understanding of how the specific substitution pattern of the benzoyl ring influences molecular conformation and solid-state properties, which is essential for the rational design of new materials and molecules with desired functionalities.
Computational and Theoretical Studies of 4 Chloro 3,5 Difluorobenzoyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting a wide range of molecular properties, from geometric parameters to reactivity indices.
Prediction of Electronic Structure and Reactivity Profiles
The electronic structure of 4-Chloro-3,5-difluorobenzoyl chloride is significantly influenced by the presence of three electronegative halogen substituents on the benzene (B151609) ring and the acyl chloride group. The fluorine and chlorine atoms exert strong inductive (-I) and weaker mesomeric (+M) effects, withdrawing electron density from the aromatic ring and influencing the reactivity of the acyl chloride moiety.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. For substituted benzoyl chlorides, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the carbonyl group and the C-Cl bond of the acyl chloride. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted benzoyl chloride. This lowering of the LUMO energy makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Benzoyl Chlorides (Illustrative Data based on Analogous Compounds)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoyl chloride | -9.8 | -1.5 | 8.3 |
| 4-Chlorobenzoyl chloride | -10.1 | -1.8 | 8.3 |
| 3,5-Difluorobenzoyl chloride | -10.4 | -2.1 | 8.3 |
| This compound (Predicted Trend) | Lower | Lower | Similar or Slightly Smaller |
Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted benzoyl chlorides. Specific values for this compound would require dedicated DFT calculations.
Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can provide further insights into the reactivity of this compound. The high electrophilicity index anticipated for this molecule would underscore its susceptibility to react with nucleophiles.
Elucidation of Reaction Mechanisms and Transition State Analysis
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substituted product.
Computational studies, particularly transition state analysis, are invaluable for understanding the energetics and kinetics of these reactions. By calculating the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For this compound, the electron-withdrawing substituents are expected to stabilize the transition state of nucleophilic attack, thereby lowering the activation energy and increasing the reaction rate compared to less substituted benzoyl chlorides. DFT calculations can be employed to model the reaction with various nucleophiles (e.g., water, alcohols, amines) to predict reaction pathways and regioselectivity.
Conformational Analysis and Molecular Orbital Interactions
The rotational barrier around the C(aryl)-C(carbonyl) bond in benzoyl chlorides is of interest in conformational analysis. For substituted benzoyl chlorides, the presence of ortho-substituents can lead to non-planar conformations being more stable. In the case of this compound, with no ortho-substituents, a planar conformation where the carbonyl group is coplanar with the benzene ring is expected to be the most stable.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques encompass a range of computational methods that can predict and analyze the behavior of molecules on a larger scale than quantum chemical calculations, including the effects of the surrounding environment.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic and vibrational characteristics of a molecule.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C=O stretching frequency of the acyl chloride group, C-Cl and C-F stretching frequencies, and various aromatic C-C and C-H stretching and bending modes. The calculated IR spectrum can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra. The chemical shifts for this compound will be influenced by the electronic environment created by the halogen substituents.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature | Expected Range/Value |
|---|---|---|
| IR Spectroscopy | C=O Stretching Frequency | 1750-1800 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 165-175 ppm |
| Aromatic Carbons | 110-150 ppm | |
| ¹⁹F NMR Spectroscopy | Aromatic Fluorines | -100 to -140 ppm |
Note: These are general expected ranges for a molecule with this structure. Precise values would require specific calculations.
Analysis of Intermolecular Interactions and Solvent Effects
The behavior of this compound in the condensed phase (liquid or solid) is governed by intermolecular interactions. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these interactions in the crystalline state. For analogous fluorinated benzoyl chlorides, studies have shown the importance of C-H···O, C-H···F, and F···F contacts in the crystal packing. It is expected that similar interactions, along with C-H···Cl contacts, would be significant for this compound.
Solvent Effects: The reactivity and properties of a molecule can be significantly altered by the solvent. Molecular dynamics (MD) simulations and implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to study these effects. For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states in a reaction. MD simulations can provide a detailed picture of the solvation shell around the molecule and how solvent molecules orient themselves to interact with the solute. These simulations can also be used to calculate properties like the free energy of solvation.
Future Directions and Emerging Research Areas
Development of Sustainable Synthesis Approaches and Green Chemistry Principles
The future synthesis of 4-chloro-3,5-difluorobenzoyl chloride and its derivatives will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and enhance safety. uniroma1.it Traditional methods for preparing benzoyl chlorides often involve hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. orgoreview.comresearchgate.net
Future research will likely focus on several key areas:
Alternative Chlorinating Agents: Investigating milder and safer chlorinating agents to replace conventional ones. This could involve catalytic systems that generate the active chlorinating species in situ, minimizing waste.
Solvent-Free and Aqueous Systems: Moving away from volatile and often toxic organic solvents is a core tenet of green chemistry. ias.ac.in Research into solvent-free reaction conditions or the use of greener solvents like water or bio-available alternatives (e.g., Cyrene™) for reactions involving this compound is a promising direction. bath.ac.uktandfonline.com For instance, the synthesis of amides from acid chlorides has been successfully demonstrated in aqueous phosphate (B84403) buffers, a technique that could be adapted for this compound. tandfonline.com
Catalytic Routes from Benzoic Acids: Developing direct, catalytic methods to convert 4-chloro-3,5-difluorobenzoic acid to the corresponding acyl chloride would be a significant advancement. This would avoid the stoichiometric use of harsh reagents and improve atom economy.
Continuous Flow Synthesis: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability, all of which are key aspects of sustainable manufacturing. uniroma1.it
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Designing synthetic routes that minimize byproducts, such as catalytic conversions from the corresponding benzoic acid. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, bio-solvents, or implementing solvent-free conditions. ias.ac.inbath.ac.uk |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones to reduce waste and energy consumption. orgoreview.com |
Design and Implementation of Novel Catalysts for Enhanced Selectivity and Efficiency in Transformations
The acyl chloride functional group is a gateway to numerous chemical transformations, most notably Friedel-Crafts acylation, esterification, and amidation. The development of novel catalysts is crucial for controlling the selectivity and efficiency of these reactions involving this compound.
Future research in catalysis will likely target:
Lewis Acid Catalysis: While traditional Lewis acids like AlCl₃ are effective for Friedel-Crafts reactions, they are required in stoichiometric amounts and are sensitive to moisture. Research is focused on developing robust, recyclable, and highly active Lewis acid catalysts. chemistryjournals.net Metal triflates (e.g., Cu(OTf)₂) and solid-supported catalysts like zinc oxide (ZnO) have shown promise in acylating aromatic compounds and could be adapted for reactions with this compound. chemistryjournals.netresearchgate.net Iron(III) chloride, a cost-effective and less toxic alternative, has also been successfully used in ionic liquids for these reactions. beilstein-journals.org
Chemoselective Catalysts: The presence of multiple halogen atoms on the aromatic ring presents challenges and opportunities for selectivity. Novel catalysts could enable site-selective cross-coupling reactions (e.g., Suzuki or Heck couplings) at the chloro-position without disturbing the fluoro-substituents or the benzoyl chloride moiety. Palladium-based catalysts have demonstrated the ability to perform carbochlorocarbonylation with substrates like 4-chlorobenzoyl chloride, indicating a potential pathway for complex molecule synthesis. nih.govresearchgate.net
Organocatalysis: Exploring metal-free catalytic systems (organocatalysts) for transformations would be a significant step towards more sustainable chemical processes, avoiding issues of metal contamination in the final products.
| Catalyst Type | Potential Application | Advantages |
| Solid Lewis Acids (e.g., ZnO) | Friedel-Crafts acylation of sensitive aromatic substrates. researchgate.net | Recyclable, mild reaction conditions, environmentally friendly. |
| Metal Triflates (e.g., Cu(OTf)₂) | High-yield acylation in alternative solvents like ionic liquids. chemistryjournals.net | High efficiency, potential for catalyst recycling. |
| Palladium Complexes | Selective cross-coupling or carbonylation reactions. nih.gov | High chemoselectivity, tolerance of functional groups. |
| Iron Catalysts (e.g., FeCl₃) | Cost-effective Friedel-Crafts acylation. beilstein-journals.org | Low cost, low toxicity, robust. |
Exploration of Novel Applications in Undiscovered Chemical Domains
The unique electronic properties conferred by the fluorine and chlorine atoms make this compound a promising building block for materials and bioactive molecules. numberanalytics.comnumberanalytics.com Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability, lipophilicity, and binding affinity, which are desirable properties in drug discovery and agrochemical development. researchgate.net
Emerging application areas to be explored include:
Pharmaceuticals and Agrochemicals: The compound can serve as a scaffold for synthesizing new classes of kinase inhibitors, anti-inflammatory agents, or pesticides. The specific halogenation pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.
Liquid Crystals: The rigid, rod-like structure and the polarity introduced by the halogens and the carbonyl group suggest that derivatives of this compound could be investigated for applications in liquid crystal technologies.
Specialty Polymers: As a monomer, it could be incorporated into high-performance polymers like polyamides or polyarylates. The fluorine content could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Interdisciplinary Research Initiatives Integrating this compound with Advanced Materials Science and Chemo-Enzymatic Synthesis
Future breakthroughs will likely stem from interdisciplinary collaborations that bridge organic synthesis with materials science and biocatalysis.
Advanced Materials Science: The integration of this compound into advanced materials is a promising frontier. It can be used as a functionalized linker in the synthesis of Metal-Organic Frameworks (F-MOFs). rsc.org The fluorine atoms can enhance the framework's stability and modulate its affinity for specific gases, making such materials candidates for carbon capture or gas separation applications. rsc.org Furthermore, its use in fluoropolymers could lead to materials with unique optical and electronic properties for applications in OLEDs or specialized coatings. numberanalytics.com
Chemo-Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are known to catalyze reactions such as esterification and hydrolysis involving acyl groups. nih.govnih.gov Research could focus on using lipases for the kinetic resolution of racemic alcohols via esterification with this compound, providing enantiomerically pure products. nih.gov Additionally, the compound could be converted into a thioester substrate (e.g., an acyl-N-acetylcysteamine derivative) for use in enzyme-catalyzed C-C bond-forming reactions, merging the versatility of this chemical building block with the precision of biocatalysis. nih.gov
Q & A
Q. What are the key synthetic routes for preparing 4-chloro-3,5-difluorobenzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination of 3,5-difluorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions . Optimization of reaction time, temperature, and stoichiometry is critical. For example, excess SOCl₂ (1.5–2 equivalents) at 70–80°C for 4–6 hours typically achieves >85% yield. Purity is enhanced by vacuum distillation or recrystallization in inert solvents (e.g., hexane). Contamination by hydrolysis products (e.g., 3,5-difluorobenzoic acid) can be monitored via FT-IR (C=O stretch at ~1770 cm⁻¹) .
Q. How does this compound participate in nucleophilic substitution reactions?
- Methodological Answer : The acyl chloride group reacts with nucleophiles (amines, alcohols) to form amides or esters. For example, reaction with aniline in dichloromethane (DCM) at 0–5°C with triethylamine (Et₃N) as a base yields 4-chloro-3,5-difluorobenzanilide. Kinetic studies show second-order dependence on nucleophile concentration, with activation energy (Eₐ) ~45 kJ/mol . Side reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions and using molecular sieves.
Advanced Research Questions
Q. What are the challenges in optimizing Friedel-Crafts acylation using this compound, and how can competing side reactions be mitigated?
- Methodological Answer : The electron-withdrawing Cl and F substituents reduce electrophilicity, requiring stronger Lewis acids (e.g., AlCl₃ or FeCl₃) and elevated temperatures (80–100°C). Competing hydrolysis can be suppressed by using dry solvents (e.g., nitrobenzene) and excluding moisture. GC-MS analysis of reaction mixtures reveals byproducts like 3,5-difluorobenzoic acid (retention time: 8.2 min) and chloroaromatic derivatives, which are separable via column chromatography (SiO₂, hexane/ethyl acetate 9:1) .
Q. How do steric and electronic effects of the 4-chloro-3,5-difluoro substitution pattern influence regioselectivity in multi-step syntheses?
- Methodological Answer : The para-chloro group directs electrophilic substitution to the ortho/para positions, while meta-fluorine atoms enhance steric hindrance. For instance, in Suzuki-Miyaura coupling, the Cl substituent activates the ring toward Pd-catalyzed cross-coupling, but fluorine’s electronegativity slows reaction rates. DFT calculations (B3LYP/6-31G*) show a LUMO energy of -1.8 eV, correlating with observed reactivity in arylations .
Q. What analytical techniques are most effective for characterizing degradation pathways of this compound in environmental matrices?
- Methodological Answer : Hydrolysis studies in aqueous buffers (pH 4–10) at 25°C show pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 7). LC-QTOF-MS identifies degradation products like 3,5-difluorobenzoic acid ([M-H]⁻ at m/z 157.01) and chlorinated intermediates. For soil systems, accelerated solvent extraction (ASE) with acetone followed by GC-ECD quantifies residual acyl chloride (<1 ppm detection limit) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to its lachrymatory and corrosive nature. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Storage requires anhydrous conditions under argon at -20°C to prevent hydrolysis. Emergency procedures for inhalation include immediate fresh air exposure and artificial respiration if needed .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for Friedel-Crafts acylations: How can experimental variables be standardized?
- Methodological Answer : Conflicting yields (40–75%) arise from variations in Lewis acid purity, solvent dryness, and substrate ratios. Standardization protocols include pre-drying AlCl₃ at 150°C for 2 hours and using Karl Fischer titration to confirm solvent moisture (<50 ppm). Reproducibility improves with inline FT-IR monitoring of acyl chloride consumption .
Comparative Reactivity Table
| Reaction Type | Conditions | Yield (%) | Key Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | Et₃N, DCM, 0°C | 92 | 3,5-Difluorobenzoic acid |
| Friedel-Crafts Acylation | AlCl₃, nitrobenzene, 80°C | 68 | Chloroaromatics |
| Hydrolysis (pH 7) | H₂O, 25°C, 24 h | 100 | Benzoic acid derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
